Tilmicosin
CAS No.: 108050-54-0
Cat. No.: VC20745340
Molecular Formula: C46H80N2O13
Molecular Weight: 869.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108050-54-0 |
---|---|
Molecular Formula | C46H80N2O13 |
Molecular Weight | 869.1 g/mol |
IUPAC Name | (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Standard InChI | InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45?,46-/m1/s1 |
Standard InChI Key | JTSDBFGMPLKDCD-FXBZMSTBSA-N |
Isomeric SMILES | CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Introduction
Chemical Identity and Structure
Tilmicosin is a macrolide antibiotic with the chemical name 20-deoxo-20-(3,5-dimethyl piperidin-1-yl) desmycosin. Structurally, it bears similarity to tylosin, another macrolide antibiotic . The compound exists as a mixture of one cis and two trans isomers in the approximate ratio of 85:15 . This isomeric composition is significant for its pharmaceutical activity and is reflected in its impurity profile requirements, which specify that the cis-isomer should constitute 82.0-88.0% while the trans-isomer should be present at 12.0-18.0% .
Physical and Chemical Properties
Tilmicosin possesses distinct physical and chemical characteristics that influence its formulation, storage, and administration. The compound has a molecular formula of C₄₆H₈₀N₂O₁₃ and a molecular weight of 869.15 g/mol . It appears as a white to off-white solid with a melting point exceeding 97°C, at which point it decomposes .
Table 1: Physical and Chemical Properties of Tilmicosin
Property | Value |
---|---|
Molecular Formula | C₄₆H₈₀N₂O₁₃ |
Molecular Weight | 869.15 g/mol |
Physical Form | White to Off-White solid |
Melting Point | >97°C (decomposition) |
Density | 1.18±0.1 g/cm³ (Predicted) |
Solubility | Slightly soluble in acetone and DMSO; Sparingly soluble in methanol; Slightly soluble in water |
pKa | 7.4, 8.5 (at 25°C in 66% DMF) |
Storage Conditions | Inert atmosphere, Freezer storage (below -20°C) |
These properties significantly influence tilmicosin's pharmaceutical formulation and stability considerations. The compound's limited water solubility necessitates special formulation techniques for injectable preparations .
Mechanism of Action
Tilmicosin exhibits its antimicrobial activity through a mechanism common to macrolide antibiotics. The compound targets the 50S ribosomal subunit in bacterial cells, effectively preventing peptide bond formation and translocation during protein synthesis . This interference with protein synthesis machinery ultimately inhibits bacterial growth and reproduction.
Antimicrobial Resistance
Bacterial resistance to tilmicosin primarily develops through mutations in the 50S rRNA that prevent binding of the antibiotic to its target site. These mutations allow bacterial cells to continue protein synthesis unimpeded by the presence of tilmicosin . Understanding these resistance mechanisms is crucial for developing appropriate antibiotic stewardship practices in veterinary medicine.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of tilmicosin has been extensively studied in various animal species, providing valuable insights into its absorption, distribution, metabolism, and excretion patterns.
Absorption and Distribution
Studies examining the pharmacokinetics of tilmicosin in infected tissue cages demonstrate significant distribution properties. Following administration, the compound achieves therapeutic concentrations in target tissues, particularly in the respiratory system, making it effective against respiratory pathogens .
Antibacterial Activity and Spectrum
Tilmicosin demonstrates potent activity against a range of bacterial pathogens, with particular efficacy against gram-negative bacteria associated with respiratory infections in livestock . Its spectrum of activity makes it particularly valuable for treating bovine respiratory disease, swine respiratory infections, and similar conditions in sheep.
In Vitro Susceptibility Profile
The minimum inhibitory concentration (MIC) values for tilmicosin vary considerably depending on the target bacterial species. These values are crucial for determining appropriate dosing regimens and predicting clinical efficacy.
Table 2: MIC Values of Tilmicosin Against Various Bacterial Species
Bacterial Species | MIC Range (μg/mL) |
---|---|
Actinobacillus pleuropneumoniae | 2.4 - 38.8 |
Clostridium difficile | 0.125 - >256 |
Haemophilus parasuis | 4 - 310 |
Mannheimia haemolytica | 2 - 32 |
Mycoplasma bovis | 0.06 - <128 |
Mycoplasma hyopneumoniae | 0.2 - 46.1 |
Mycoplasma hyorhinis | 0.35 - 46.1 |
Mycoplasma hyosynoviae | 2 - ≤32 |
Pasteurella multocida | 0.6 - 1240 |
Rhodococcus equi | 0.4 - >64 |
Staphylococcus aureus | ≤0.4 |
Streptococcus suis | 78 - 620 |
These MIC values highlight the variability in susceptibility across different pathogens, with some showing high sensitivity (e.g., Staphylococcus aureus) and others demonstrating variable or reduced susceptibility (e.g., Streptococcus suis) .
Pharmacodynamic Properties
Research on the pharmacokinetic/pharmacodynamic (PK/PD) integration of tilmicosin against Pasteurella multocida has yielded valuable insights into its antimicrobial efficacy. Following tilmicosin administration at doses of 30, 40, 50, and 60 mg/kg for 3 days, the total reductions in bacterial counts (log₁₀ CFU/mL) were 1.48 ± 0.13, 2.82 ± 0.10, 3.39 ± 0.11, and 3.52 ± 0.15, respectively. Bactericidal activity was observed at doses of 50 and 60 mg/kg after multiple administrations .
The correlation between PK/PD parameters and antibacterial activity revealed that AUC₂₄ₕ/MIC showed the strongest correlation (R² = 0.92), followed by Cₘₐₓ/MIC (R² = 0.90) and %T > MIC (R² = 0.83). The estimated AUC₂₄ₕ/MIC values required for a 1/3 log₁₀CFU/mL, 1/2 log₁₀CFU/mL, and 3/4 log₁₀CFU/mL bacterial reduction over 24 hours were 19.64 h, 33.45 h, and 35.64 h, respectively .
Therapeutic Applications in Veterinary Medicine
Tilmicosin has established itself as a valuable antimicrobial agent in veterinary medicine, with specific approved applications in various livestock species.
Cattle and Sheep Applications
Tilmicosin is available as an injectable formulation for the treatment of respiratory diseases in cattle and sheep at a recommended dosage of 10 mg/kg bodyweight . Its effectiveness against key respiratory pathogens and favorable pharmacokinetic profile make it particularly useful for treating bovine respiratory disease complex (BRD).
Swine Applications
For swine, tilmicosin is formulated as a feed premix for the treatment and control of respiratory diseases, with recommended inclusion rates of 200 to 400 mg/kg in feed . This formulation allows for convenient mass medication of swine herds experiencing respiratory disease outbreaks.
Exposure Route | No/Minor Effects | Moderate Effects | Major Effects | Deaths |
---|---|---|---|---|
Parenteral | Majority | 46 (6%) | 2 (0.3%) | 4 (0.5%) |
Non-parenteral | Majority | Some | None | None |
Patients with parenteral exposures demonstrated significantly increased likelihood of requiring medical attention, hospital admission, and intensive care unit admission compared to those with non-parenteral exposures. While most exposures resulted in no or minor effects, parenteral exposures were associated with a case fatality rate ten times higher than the average for all human exposures in the AAPCC database .
Dose-Response Relationship
A dose-response relationship for human toxicity has been demonstrated, with clinical effects lasting up to a week occurring even at the lowest dose ranges. This finding suggests that all parenteral exposures to tilmicosin should be referred for healthcare facility evaluation, regardless of the dose involved .
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